molecular formula C9H12N2O3 B8183093 Ethyl 2-((6-aminopyridin-3-yl)oxy)acetate

Ethyl 2-((6-aminopyridin-3-yl)oxy)acetate

Cat. No.: B8183093
M. Wt: 196.20 g/mol
InChI Key: RDQNEUVWHBOWJD-UHFFFAOYSA-N
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Description

Ethyl 2-((6-aminopyridin-3-yl)oxy)acetate is an organic compound with the molecular formula C9H12N2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((6-aminopyridin-3-yl)oxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 6-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process. The final product is often obtained in high purity through advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((6-aminopyridin-3-yl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorine can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Ethyl 2-((6-aminopyridin-3-yl)oxy)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.

    Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-((6-aminopyridin-3-yl)oxy)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter synthesis. The compound’s structure allows it to bind to active sites, altering the enzyme’s activity and affecting biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-((6-aminopyridin-3-yl)oxy)acetate can be compared with other pyridine derivatives such as:

    Ethyl 2-(6-aminopyridin-3-yl)acetate: Similar in structure but differs in the position of the functional groups.

    2-Aminopyridine: Lacks the ethyl ester group, making it less versatile in certain applications.

    Pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for diverse applications.

Properties

IUPAC Name

ethyl 2-(6-aminopyridin-3-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)6-14-7-3-4-8(10)11-5-7/h3-5H,2,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQNEUVWHBOWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CN=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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